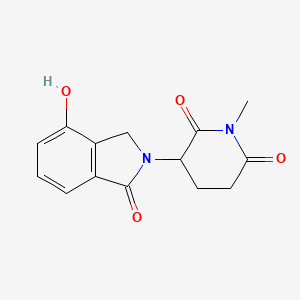
3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione is an organic compound with the chemical formula C15H16N2O4. It is a solid crystal, soluble in water and organic solvents. This compound is mainly used in the synthesis of drugs, dyes, and polymer compounds. Its molecular structure contains hydroxyl and ketone groups, which confer redox and reactivity properties, making it valuable in organic synthesis .
準備方法
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione can be synthesized through various methods. One common synthetic route involves using isoindole, p-nitrophenol, piperidine, and tetraethyl malonate as raw materials. These reactants undergo a series of chemical reactions to yield the target product . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar compounds to 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione include:
Lenalidomide: A derivative with similar structural features but different biological activities.
Thalidomide: Another structurally related compound with distinct pharmacological properties.
Pomalidomide: Shares a similar core structure but has unique therapeutic applications.
The uniqueness of 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione lies in its specific combination of functional groups, which confer distinct reactivity and biological activities .
特性
分子式 |
C14H14N2O4 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O4/c1-15-12(18)6-5-10(14(15)20)16-7-9-8(13(16)19)3-2-4-11(9)17/h2-4,10,17H,5-7H2,1H3 |
InChIキー |
NLEHCYDQIHRHGW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















